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Get Quote

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Vatalanib against

key tyrosine kinase targets, as identified from in vitro kinase assays [1].

Target Kinase Reported IC₅₀ Value Experimental Context (if provided)

VEGFR-2 (KDR) 37 nM In vitro kinase assay [1]

VEGFR-1 (Flt-1) 77 nM In vitro kinase assay [1]

c-Kit Sub-micromolar In vitro kinase assay [1]

PDGFR Sub-micromolar In vitro kinase assay [1]

VEGFR-3 (Flt-4) 640 nM In vitro kinase assay [1]

These quantitative data show that Vatalanib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, with

strongest activity against VEGFR-2 [1]. The inhibition of c-Kit and PDGFR at sub-micromolar

concentrations confirms its multi-targeted profile [1] [2]. Research also indicates that Vatalanib can inhibit

PDGFRβ at an IC₅₀ approximately twice that of imatinib [3].

Biological Context and Significance
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The inhibition of PDGFR and c-Kit by Vatalanib contributes to its overall anti-tumor and anti-angiogenic

effects.

c-Kit and PDGFR in Cancer: c-Kit and PDGFRα are receptor tyrosine kinases critical for cell
survival, proliferation, and differentiation [4]. Gain-of-function mutations in these kinases lead to

constitutive activation and are major drivers in Gastrointestinal Stromal Tumors (GISTs) [5] [4]. While
Vatalanib is not primarily developed for GISTs, its activity against these targets is pharmacologically

relevant.
Anti-Angiogenic Strategy: PDGFR signaling is crucial for the recruitment and stabilization of

pericytes, which support newly formed blood vessels [3]. By simultaneously inhibiting VEGFR on
endothelial cells and PDGFR on pericytes, Vatalanib can disrupt two key cellular components of

tumor vasculature, potentially leading to more effective angiogenesis inhibition [3].

Key Experimental Evidence and Protocols

The inhibitory data is typically generated through specific biochemical and cellular assays. Here are the core

methodologies referenced in the search results.

1. In Vitro Kinase Assay This biochemical assay directly measures a compound's ability to inhibit the

phosphorylation activity of a purified kinase protein.

Core Principle: The kinase is incubated with its substrate and ATP, often with a radioactive or
fluorescent tag. The level of substrate phosphorylation is quantified in the presence of varying

concentrations of the inhibitor (e.g., Vatalanib) to calculate the IC₅₀ [1].
Key Finding: Vatalanib inhibited VEGFR-2 with an IC₅₀ of 37 nM in this type of assay [1].

2. Cell-Based Phosphorylation (Autophosphorylation) Assay This assay assesses a compound's functional

activity in a cellular context, demonstrating its ability to block kinase signaling in living cells.

Core Principle: Cells (e.g., HUVE cells or CHO cells transfected with VEGFR-2) are stimulated with
the relevant ligand (e.g., VEGF). The cells are pretreated with the inhibitor, and the level of receptor

autophosphorylation is detected via Western blotting using phospho-specific antibodies [1].
Key Finding: Vatalanib inhibited VEGF-induced autophosphorylation of VEGFR-2 in HUVE cells with

an IC₅₀ of 17 nM [1].

3. Cell Proliferation Assay This functional assay determines the downstream biological consequence of

kinase inhibition.
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Core Principle: Endothelial cells (e.g., HUVE cells) or cancer cells (e.g., multiple myeloma cells) are

treated with the inhibitor with or without growth factor stimulation (e.g., VEGF). Cell proliferation is
measured after a period (e.g., 72 hours) using methods like BrdU incorporation or SRB/MTT assays

[1] [2].
Key Finding: Vatalanib effectively blocked VEGF-stimulated HUVE cell proliferation and inhibited the

proliferation of multiple myeloma cells in a dose-dependent manner [1].

Signaling Pathway and Inhibitor Logic

The following diagram illustrates the core signaling pathways targeted by Vatalanib and its overall

inhibitory logic.
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Vatalanib inhibits key receptor tyrosine kinases, blocking downstream signaling and cellular processes

involved in cancer growth and angiogenesis.

Research Implications and Combination Strategies

The multi-targeted nature of Vatalanib has inspired its investigation in combination therapies, particularly in

aggressive cancers like glioblastoma [3]. One clinical study explored the combination of Vatalanib with
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imatinib (another c-Kit/PDGFR inhibitor) and hydroxyurea [3]. The rationale was:

Vatalanib targets VEGFR on endothelial cells.
Imatinib inhibits PDGFR on pericytes, disrupting vessel stability.

Hydroxyurea, in a low-dose, continuous "metronomic" schedule, targets proliferating endothelial cells
[3].

This triple combination was found to be safe and well-tolerated, suggesting that concurrently targeting

multiple components of the tumor vasculature is a viable strategy worthy of further investigation [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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